N-(3-Methyl-2-butenyl)phthalimide

Description

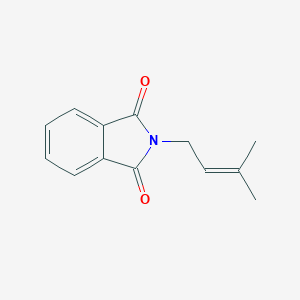

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-2-enyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPJFTLLMRKUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166643 | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-45-5 | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015936455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methyl-2-butenyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Methyl-2-buten-1-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Methyl-2-butenyl)phthalimide

Introduction: The Significance of the Prenyl Moiety in Medicinal Chemistry

N-(3-Methyl-2-butenyl)phthalimide, also known as N-prenylphthalimide, is a valuable synthetic intermediate in the field of medicinal chemistry and drug development. Its structure incorporates a phthalimide group, a common pharmacophore and a protective group for primary amines, attached to a prenyl (or 3-methyl-2-butenyl) chain. The prenyl moiety is of particular interest as it is a key building block in the biosynthesis of a vast array of natural products, including steroids, cannabinoids, and certain alkaloids. The incorporation of prenyl groups into drug candidates can enhance their lipophilicity, facilitate membrane permeability, and provide a handle for further chemical modification. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers and scientists.

Synthetic Routes: A Tale of Two Reactions

The synthesis of this compound can be efficiently achieved through two primary and reliable methods: the Gabriel Synthesis and the Mitsunobu Reaction. The choice between these methods often depends on the starting materials' availability, desired scale, and reaction conditions' sensitivity.

The Gabriel Synthesis: A Classic Approach to N-Alkylation

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines and their N-substituted derivatives, effectively avoiding the over-alkylation often encountered with direct alkylation of ammonia.[1][2] The synthesis of this compound via this route involves the nucleophilic substitution of a prenyl halide with potassium phthalimide.

Mechanism: The reaction proceeds via an SN2 mechanism. The phthalimide anion, being a potent nucleophile, attacks the electrophilic carbon of the prenyl halide, displacing the halide and forming the desired N-C bond.

Experimental Protocol: Gabriel Synthesis of this compound

-

Materials:

-

Potassium phthalimide

-

3,3-Dimethylallyl bromide (Prenyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add 3,3-dimethylallyl bromide (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

-

The Mitsunobu Reaction: An Alternative with Inversion of Stereochemistry

The Mitsunobu reaction offers an alternative route to N-substituted phthalimides, particularly when starting from an alcohol.[3][4] This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including the phthalimide moiety, with a characteristic inversion of stereochemistry at the alcohol carbon.[5] For the synthesis of this compound, 3-methyl-2-buten-1-ol would be the starting material.

Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate then deprotonates the phthalimide, which subsequently acts as a nucleophile to displace the activated hydroxyl group of the alcohol in an SN2 fashion.

Experimental Protocol: Mitsunobu Reaction for this compound

-

Materials:

-

3-Methyl-2-buten-1-ol (Prenol)

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 3-methyl-2-buten-1-ol (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add DIAD (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

-

Comprehensive Characterization of this compound

Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phthalimide-H | 7.70 - 7.90 | Multiplet | 4H |

| Vinylic-H | 5.20 - 5.40 | Triplet | 1H |

| N-CH₂ | 4.20 - 4.40 | Doublet | 2H |

| C(CH₃)₂ | 1.70 - 1.80 | Singlet | 6H |

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Phthalimide) | ~168 |

| C-Ar (quaternary) | ~134 |

| CH-Ar | ~132, ~123 |

| C=CH (quaternary) | ~138 |

| C=CH | ~118 |

| N-CH₂ | ~38 |

| CH₃ | ~25, ~18 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (imide, symmetric stretch) | ~1770 | Strong |

| C=O (imide, asymmetric stretch) | ~1710 | Strong |

| C-N Stretch | ~1390 | Medium |

| C=C Stretch | ~1670 | Medium-Weak |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

The two distinct carbonyl absorptions are a hallmark of the phthalimide group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₃NO₂), the expected molecular weight is approximately 215.25 g/mol .[7]

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) is expected at m/z = 215. The fragmentation pattern would likely involve the loss of the prenyl group and characteristic fragments from the phthalimide ring.

Applications in Drug Development and Beyond

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds. The phthalimide group can be readily cleaved, most commonly by hydrazinolysis (the Ing-Manske procedure), to liberate the primary amine, N-(3-methyl-2-butenyl)amine.[8] This primary amine is a valuable synthon for the construction of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The prenyl moiety can also be a key pharmacophore, contributing to the biological activity of the final compound.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of this compound. The Gabriel synthesis and Mitsunobu reaction provide reliable and efficient pathways to this important synthetic intermediate. The provided spectroscopic data and interpretation serve as a benchmark for researchers in the field. The utility of this compound as a building block in medicinal chemistry underscores its importance in the ongoing quest for novel therapeutic agents.

References

-

Coxon, G. D., Furman, B. L., Harvey, A. L., McTavish, J., Mooney, M. H., Arastoo, M., Kennedy, A. R., Tettey, J. M., & Waigh, R. D. (2009). Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice. Journal of Medicinal Chemistry, 52(11), 3457–3463. [Link]

-

ACS Publications. (n.d.). Novel Substituted Aminoalkylguanidines as Potential Antihyperglycemic and Food Intake-Reducing Agents. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

- Braun, C. E., & Randall, W. M. (1950). The Preparation of Some Monoguanidines of Possible Physiological Significance. Journal of the American Chemical Society, 72(5), 2786-2787.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PubMed Central. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of phthalimide analog. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved January 14, 2026, from [Link]

- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.

-

National Center for Biotechnology Information. (n.d.). Phthalimide. PubChem. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Phthalimide. Retrieved January 14, 2026, from [Link]

-

F1000Research. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). N-methylphthalimide preparation process.

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzyl phthalimide. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some new N-substituted phthalimide. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of N-hydroxyphthalimide immobilized on NaY nano-zeolite as a novel and efficient catalyst for the selective oxidation of hydrocarbons and benzyl alcohols. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Compounds Derived from N-(mono chloro) Adipoyl Phthalimide. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. CN1733726A - N-methylphthalimide preparation process - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of N-(3-Methyl-2-butenyl)phthalimide

An In-Depth Technical Guide to N-(3-Methyl-2-butenyl)phthalimide: Properties, Synthesis, and Applications

Abstract

This compound, also known as N-prenylphthalimide, is a synthetic organic compound that merges the versatile phthalimide scaffold with a biologically significant prenyl group. The phthalimide moiety is a cornerstone in organic synthesis, famously employed in the Gabriel synthesis for the preparation of primary amines, and is a core structural feature in various pharmacologically active agents.[1][2][3][4] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, tailored for researchers in organic chemistry and drug development.

Physicochemical Properties

This compound is a derivative of phthalimide, characterized by the substitution of the imide proton with a 3-methyl-2-butenyl (prenyl) group.[5] While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably predicted based on its constituent parts and data from chemical suppliers.

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3-methylbut-2-en-1-yl)isoindole-1,3-dione | N/A |

| CAS Number | 15936-45-5 | [5] |

| Molecular Formula | C₁₃H₁₃NO₂ | [5] |

| Molecular Weight | 215.25 g/mol | [5] |

| Appearance | Predicted to be a white to pale yellow solid, typical of phthalimide derivatives.[6] | N/A |

| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents like acetone, ethanol, and dimethylformamide (DMF).[6] | N/A |

| Melting Point | Not specified in available literature. For reference, the parent compound, phthalimide, has a high melting point of 238 °C.[3][6] | N/A |

The parent phthalimide structure is a white solid that is slightly soluble in water but dissolves in alkaline solutions due to the acidity of the imide proton (pKa ≈ 8.3).[3][6][7] The introduction of the nonpolar prenyl group in this compound is expected to decrease its melting point and reduce its already limited aqueous solubility while enhancing its solubility in organic solvents.

Synthesis and Reactivity

Primary Synthetic Route: The Gabriel Synthesis

The most direct and widely used method for preparing N-alkylated phthalimides is the Gabriel synthesis.[1][4] This method provides a robust pathway to this compound by preventing the common issue of over-alkylation seen in direct reactions of amines with alkyl halides.[8]

The synthesis proceeds in two main steps:

-

Deprotonation of Phthalimide: Phthalimide is treated with a base, typically potassium hydroxide or potassium carbonate, to form the potassium phthalimide salt.[3] This salt contains the highly nucleophilic phthalimide anion.

-

Nucleophilic Substitution (Sₙ2): The phthalimide anion then reacts with an alkyl halide, in this case, 3,3-dimethylallyl bromide (prenyl bromide), via an Sₙ2 mechanism to form the final N-substituted product.[4][5]

The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation while leaving the phthalimide anion exposed and highly reactive, thus accelerating the Sₙ2 reaction.

Caption: Workflow for the Gabriel synthesis of the title compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional regions:

-

Phthalimide Group: The imide linkages are susceptible to cleavage under various conditions. This reaction is the cornerstone of the Gabriel synthesis's utility. Treatment with hydrazine (the Ing-Manske procedure), aqueous acid, or base will cleave the N-C(O) bonds to release the corresponding primary amine (prenylamine) and a phthalic acid derivative.[3]

-

Prenyl Group: The carbon-carbon double bond in the prenyl side-chain is electron-rich and can undergo typical electrophilic addition reactions (e.g., with halogens, hydrohalic acids) and is potentially susceptible to oxidation.

Spectroscopic Characterization

Confirming the structure of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected data can be accurately predicted.

Sources

- 1. Phthalimides [organic-chemistry.org]

- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chemcess.com [chemcess.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

N-(3-Methyl-2-butenyl)phthalimide CAS number 15936-45-5

An In-Depth Technical Guide to N-(3-Methyl-2-butenyl)phthalimide (CAS: 15936-45-5)

Section 1: Core Compound Profile and Significance

This compound, also known as N-prenylphthalimide or 2-(3-methylbut-2-en-1-yl)isoindoline-1,3-dione, is a key organic intermediate belonging to the N-substituted phthalimide class of compounds.[1][2] Its structure integrates two synthetically valuable moieties: the phthalimide group, a cornerstone of the Gabriel synthesis for producing primary amines, and the prenyl (or 3,3-dimethylallyl) group, a fundamental five-carbon isoprenoid unit prevalent in natural products.

This compound serves as a stable, crystalline solid that acts as a protected form of prenylamine (3-methyl-2-buten-1-amine). The phthalimide group masks the highly nucleophilic amine, preventing the side reactions of over-alkylation that are common when synthesizing primary amines directly from alkyl halides and ammonia.[3][4] This controlled reactivity makes this compound an essential building block for researchers in organic synthesis and medicinal chemistry, enabling the precise introduction of the prenyl group into more complex molecular architectures. Furthermore, the broader class of phthalimide derivatives has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects, underscoring the potential of its derivatives in drug development programs.[5][6]

Caption: Chemical Structure of this compound.

Section 2: Physicochemical and Safety Data

Accurate characterization begins with understanding the fundamental physical and chemical properties of the compound. This data is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 15936-45-5 | [1][2][7] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2][7][8] |

| Molecular Weight | 215.25 g/mol | [7][8] |

| IUPAC Name | 2-(3-methylbut-2-en-1-yl)isoindole-1,3-dione | [1] |

| Synonyms | N-Prenylphthalimide, N-(3,3-Dimethylallyl)phthalimide | [1][2] |

| Melting Point | 97-99 °C | [2] |

| Boiling Point | 327.9 °C at 760 mmHg | [2] |

| Density | 1.175 g/cm³ | [2] |

| Flash Point | 139 °C | [2] |

| Appearance | White solid (typical) | [9] |

| Solubility | Not well-documented; expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | [1] |

Section 2.2: Safety, Handling, and Storage

This compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[1] Proper laboratory safety protocols are mandatory when handling this compound.

-

Hazard Statements : H302: Harmful if swallowed.[1]

-

Precautionary Measures :

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

-

Storage : Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

-

Incompatible Materials : Strong oxidizing agents.[1]

-

Hazardous Decomposition Products : Carbon oxides and nitrogen oxides upon combustion.[1]

Section 3: Synthesis and Mechanistic Insights

The primary and most efficient method for preparing this compound is a direct application of the Gabriel Synthesis .[11] This classical reaction provides a robust route to primary amines by employing the phthalimide anion as an ammonia surrogate, thereby preventing over-alkylation.[3][4]

Section 3.1: The Gabriel Synthesis Workflow

The synthesis is a two-step process occurring in a single pot:

-

Deprotonation : Phthalimide is treated with a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the potassium phthalimide salt.[12] The N-H proton of phthalimide is significantly acidic (pKa ≈ 8.3) because the resulting negative charge on the nitrogen is stabilized by resonance across the two adjacent carbonyl groups.[3][9] This deprotonation generates a potent nitrogen nucleophile.[13]

-

N-Alkylation : The resulting phthalimide anion attacks a primary alkyl halide—in this case, prenyl bromide (1-bromo-3-methyl-2-butene)—via a classic Sₙ2 mechanism.[3][14] The nucleophilic nitrogen displaces the bromide leaving group, forming the stable N-alkylated phthalimide product.

The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is highly advantageous as it effectively solvates the potassium cation while leaving the phthalimide anion relatively free, accelerating the rate of the Sₙ2 reaction.[15][16]

Caption: Workflow for the synthesis of this compound.

Section 3.2: Detailed Experimental Protocol

This protocol is adapted from established procedures for the Gabriel synthesis.[16]

-

Reagent Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalimide (0.10 mol) and anhydrous potassium carbonate (0.06 mol, ~0.6 equivalents).

-

Solvent Addition : Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Initiation of Alkylation : Add prenyl bromide (1-bromo-3-methyl-2-butene) (0.11 mol, 1.1 equivalents) to the stirred suspension. A small amount of potassium iodide (catalytic) can be added to facilitate the reaction with less reactive halides.[16]

-

Reaction : Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phthalimide is consumed.

-

Product Isolation : After cooling to room temperature, pour the reaction mixture into 200 mL of cold water with vigorous stirring.[16] The product will precipitate as a solid.

-

Purification : Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Section 4: Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic Protons (AA'BB' system) | δ 7.7-7.9 ppm (m, 4H) | Protons on the phthalimide aromatic ring. |

| Vinylic Proton (-CH=) | δ 5.2-5.4 ppm (t, 1H) | The proton on the double bond of the prenyl group, coupled to the adjacent CH₂ group. | |

| Methylene Protons (-N-CH₂-) | δ 4.2-4.4 ppm (d, 2H) | The methylene group attached to the phthalimide nitrogen, deshielded by the imide and adjacent to the double bond. | |

| Methyl Protons (-(CH₃)₂) | δ 1.7-1.8 ppm (d, 6H) | Two equivalent methyl groups on the double bond of the prenyl group. | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~168 ppm | Two equivalent carbonyl carbons of the phthalimide group. |

| Aromatic Carbons (quaternary) | δ ~132 ppm | Quaternary carbons of the phthalimide ring where the carbonyls are attached. | |

| Aromatic Carbons (CH) | δ ~123, ~134 ppm | Aromatic CH carbons of the phthalimide ring. | |

| Vinylic Carbons | δ ~120 ppm (=CH-), δ ~138 ppm (=C(CH₃)₂) | Carbons of the prenyl double bond. | |

| Methylene Carbon (-N-CH₂-) | δ ~38 ppm | Methylene carbon attached to the nitrogen. | |

| Methyl Carbons (-(CH₃)₂) | δ ~18, ~26 ppm | The two methyl carbons of the prenyl group. | |

| FT-IR | C=O Stretch | 1770 cm⁻¹ (asymmetric), 1715 cm⁻¹ (symmetric) | Characteristic strong imide carbonyl stretches. |

| C-N Stretch | ~1390 cm⁻¹ | Imide C-N stretching vibration. | |

| C=C Stretch | ~1670 cm⁻¹ | Alkene stretch from the prenyl group. | |

| Mass Spec | [M]⁺ (EI) or [M+H]⁺ (ESI) | m/z = 215 (EI), m/z = 216 (ESI) | Molecular ion peak corresponding to the molecular weight. |

Section 5: Reactivity and Synthetic Utility

The primary synthetic value of this compound is its role as a stable precursor to prenylamine. The cleavage of the robust phthalimide group is the key transformation.

Section 5.1: Deprotection to Yield Prenylamine

While acidic or basic hydrolysis can cleave the imide, these methods often require harsh conditions and can lead to low yields.[11] The preferred method is hydrazinolysis , known as the Ing-Manske procedure .[15] This reaction involves treating the N-alkylated phthalimide with hydrazine (N₂H₄).

The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons. A series of intramolecular steps leads to the formation of the highly stable, cyclic phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion and liberating the desired primary amine.[4][11]

Sources

- 1. aksci.com [aksci.com]

- 2. echemi.com [echemi.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. N-(3-METHYL-2-BUTEN-1-YL)PHTHALIMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Phthalimide - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. Write the reactions involved in Gabriel Phthalimide synthesis. - askIITians [askiitians.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

An In-Depth Technical Guide to the Biological Activity of N-(3-Methyl-2-butenyl)phthalimide Derivatives

Abstract

The phthalimide scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents.[1][2][3] Its unique physicochemical properties, including hydrophobicity and structural rigidity, allow for effective interaction with various biological targets.[4][5] This guide focuses on a specific, yet highly promising subclass: N-(3-Methyl-2-butenyl)phthalimide derivatives. The introduction of the N-prenyl group, a common motif in natural products, often imparts enhanced biological activity. This document provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their anti-inflammatory, antimicrobial, and anticancer potential, supported by detailed experimental protocols and structure-activity relationship analyses.

Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of N-substituted phthalimides is generally straightforward, making this scaffold attractive for creating diverse chemical libraries.[6] The most common and efficient method involves the condensation of phthalic anhydride with a primary amine, in this case, 3-methyl-2-buten-1-amine.

Causality of Method Selection: The direct condensation method is favored due to its high yields, operational simplicity, and the ready availability of starting materials.[6] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields.[1][7] The choice of solvent, such as glacial acetic acid, facilitates the dehydration and subsequent cyclization to form the stable imide ring.[8][9]

General Synthesis Workflow

The diagram below illustrates the primary synthetic route to the this compound core structure.

Caption: General synthesis of this compound.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes a self-validating system for synthesizing the title compound, incorporating purity checks and characterization.

-

Reactant Preparation: In a microwave-safe reaction vessel, combine phthalic anhydride (1.0 eq) and 3-methyl-2-buten-1-amine (1.05 eq).

-

Solvent Addition: Add a minimal amount of glacial acetic acid to serve as a catalyst and solvent.

-

Microwave Irradiation: Place the vessel in a microwave synthesizer. Irradiate at 150°C for 5-10 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a silica gel plate with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: After cooling, pour the reaction mixture into ice-cold water. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

-

Characterization & Validation: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[8][10] The melting point should be sharp and consistent with literature values.

The Spectrum of Biological Activities

Phthalimide derivatives are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities.[1][3][4] The N-(3-Methyl-2-butenyl) substitution often enhances these properties.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the overproduction of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines is a key target for therapeutic intervention.[11] Several studies have demonstrated that phthalimide derivatives can effectively suppress these mediators.

Mechanism of Action: A primary anti-inflammatory mechanism for phthalimide derivatives involves the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway.[11] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[11][12] Phthalimide compounds have been shown to inhibit the expression of iNOS and subsequent NO production.[11] They also suppress the production of TNF-α, a key cytokine in inflammatory processes.[12][13]

Caption: Inhibition of the TLR4 signaling pathway by phthalimides.

A structure-activity relationship study on a series of phthalimide analogs revealed that the bulkiness of the N-substituted alkyl chain is associated with its biological activity, suggesting that the prenyl group could be a favorable substituent.[11]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[5] Phthalimide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][7][14]

Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, the hydrophobic nature of the phthalimide core is believed to facilitate diffusion across microbial cell membranes.[4][5] For antifungal activity, some derivatives are proposed to interfere with ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[15] The presence of the prenyl group may enhance this membrane interaction.

Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives

| Compound ID | Target Organism | Activity Metric (MIC, µg/mL) | Reference |

| Phthalimide Aryl Ester 3b | Staphylococcus aureus | 128 | [15] |

| Phthalimide Aryl Ester 3b | Pseudomonas aeruginosa | 128 | [15] |

| Phthalimide Aryl Ester 3b | Candida albicans | 128 | [15] |

| Derivative 12 | Bacillus subtilis | Remarkable activity vs. Ampicillin | [5] |

| Fluorinated Derivatives | Various Bacteria | MIC ~1.8 | [4] |

Note: Data is for representative phthalimide derivatives, highlighting the potential of the scaffold.

Anticancer Activity

The phthalimide scaffold is famously associated with thalidomide and its immunomodulatory analogues (IMiDs) like lenalidomide and pomalidomide, which are used to treat multiple myeloma.[2][16] Research has expanded to explore other phthalimide derivatives as potent anticancer agents targeting various cancer cell lines.[16][17][18]

Mechanism of Action: The anticancer effects of phthalimide derivatives are diverse. They have been shown to:

-

Induce Apoptosis: By modulating the expression of apoptosis-related genes such as p53, Bax, and Bcl-2, and activating caspases.[17]

-

Inhibit Tubulin Polymerization: Some derivatives can bind to the colchicine-binding site of tubulin, disrupting microtubule formation and arresting the cell cycle.[17]

-

Inhibit Key Enzymes: Naphthalimide derivatives, structurally related to phthalimides, have shown potent inhibition of enzymes like Topoisomerase I and demethylases, which are crucial for cancer cell survival.[19][20]

-

Damage DNA: Certain compounds can induce DNA damage, leading to cell death in cancer cells.[20]

Table 2: Anticancer Activity of Selected Phthalimide Hybrids

| Compound ID | Cell Line | Activity Metric (IC50, µM) | Reference |

| Benzothiazole-Phthalimide 3h | MDA-MB-231 (Breast Cancer) | 14.0 | [18] |

| Benzothiazole-Phthalimide 3h | MCF-7 (Breast Cancer) | 26.2 | [18] |

| Curcumin-Phthalimide Derivative | Prostate Tumor Cells | Potent Activity | [4] |

| Naphthalimide Derivative 7 | A549 (Lung Cancer) | ~3 | [20] |

Structure-Activity Relationship (SAR) Insights

The biological activity of phthalimide derivatives can be finely tuned by modifying their structure. The this compound core offers three main points for chemical modification: the phthalimide aromatic ring, the nitrogen atom, and the prenyl group itself.

Caption: Key modification points for SAR studies of phthalimides.

-

N-Substituent: The nature of the substituent on the imide nitrogen is critical. Studies have shown that increasing the bulkiness and lipophilicity of the N-alkyl chain can enhance anti-inflammatory activity.[11] The prenyl group, being both bulky and lipophilic, fits this profile well.

-

Phthalimide Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzene ring of the phthalimide can significantly alter electronic properties and binding affinities, thereby modulating biological potency.[16]

-

Prenyl Group Modification: While less explored, modifications to the prenyl chain itself (e.g., hydroxylation, epoxidation) could generate new derivatives with unique activity profiles, mirroring strategies used in natural product synthesis.

Key Experimental Protocols

Reproducibility and reliability are paramount in drug discovery. The following protocol for assessing anti-inflammatory activity is presented as a self-validating system.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol evaluates the ability of this compound derivatives to inhibit LPS-induced NO production in RAW 264.7 murine macrophages.[11]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Pre-treat the cells with various concentrations of the compounds for 1 hour.

-

Vehicle Control: Treat cells with the vehicle (e.g., 0.1% DMSO) only.

-

Positive Control: Use a known iNOS inhibitor (e.g., L-NMMA).

-

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A "no LPS" group should be included as a negative control.

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

-

Cytotoxicity Assay (Self-Validation): Concurrently, perform an MTT or similar viability assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for the rapid generation of analogs for SAR studies. The inherent anti-inflammatory, antimicrobial, and anticancer potential of the phthalimide core, enhanced by the N-prenyl substitution, makes them compelling candidates for further drug development.

Future research should focus on elucidating precise mechanisms of action, particularly how the prenyl group interacts with biological targets. Expanding the chemical space through modifications on the phthalimide ring and the prenyl chain will be crucial for optimizing potency and selectivity. In vivo studies are the necessary next step to validate the therapeutic potential of the most promising lead compounds identified in vitro.

References

-

Bach, D. H., Liu, J. Y., Kim, W. K., Hong, J. Y., Park, S. H., Lee, S. K., & Xu, Y. N. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3396-3405. doi: 10.1016/j.bmc.2017.04.027. Retrieved from [Link]

-

Fraga, C. A., Rodrigues, C. R., de Miranda, A. L., Pardal, P., & Barreiro, E. J. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-73. doi: 10.1016/s0968-0896(02)00152-9. Retrieved from [Link]

-

Lage, N. S., Fraga, C. A., & Barreiro, E. J. (2003). Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide. Bioorganic & Medicinal Chemistry, 11(1), 101-9. doi: 10.1016/s0968-0896(02)00344-9. Retrieved from [Link]

-

Homsi, A., & Kasideh, A. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. The Pharmaceutical and Chemical Journal. Retrieved from [Link]

-

Silva, G. O., & de Souza, M. V. N. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Biomedical Science & Research. Retrieved from [Link]

-

Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Retrieved from [Link]

-

Habib, B. S., et al. (2018). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 23(11), 2956. doi: 10.3390/molecules23112956. Retrieved from [Link]

-

JETIR. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. JETIR, 6(6). Retrieved from [Link]

-

Khan, I., et al. (2019). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PloS one, 14(3), e0213383. doi: 10.1371/journal.pone.0213383. Retrieved from [Link]

-

Matos, M. J., et al. (2024). Phthalimides as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347979. doi: 10.1080/14756366.2024.2347979. Retrieved from [Link]

-

RJPT. (2012). Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Some reported phthalimide derivatives with antiproliferative activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Phthalimide derivatives developed as anticancer agents. Retrieved from [Link]

-

Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. Retrieved from [Link]

-

de Oliveira, C. S. A., et al. (2022). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 27(19), 6667. doi: 10.3390/molecules27196667. Retrieved from [Link]

-

Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. Retrieved from [Link]

-

Bhat, A. A. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Montalbano, S., et al. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Molecules, 28(14), 5568. doi: 10.3390/molecules28145568. Retrieved from [Link]

-

Li, W., et al. (2020). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. Journal of medicinal chemistry, 63(17), 9636-9646. doi: 10.1021/acs.jmedchem.0c01060. Retrieved from [Link]

-

Nguyen, T. B., & Ermolayev, V. (2023). Phthalimides: developments in synthesis and functionalization. RSC advances, 13(15), 10188-10214. doi: 10.1039/d3ra00890d. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. biomedgrid.com [biomedgrid.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Methyl-2-butenyl)phthalimide: A Strategic Precursor in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Reagent Bottle

In the landscape of organic synthesis, certain reagents transcend their roles as mere starting materials, becoming strategic linchpins in the construction of complex molecular architectures. N-(3-Methyl-2-butenyl)phthalimide, or N-prenylphthalimide, is one such compound. Its unassuming crystalline form belies a dual functionality that offers chemists a refined and controlled method for introducing the ubiquitous prenyl moiety—a cornerstone of countless natural products and pharmacologically active molecules. This guide moves beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic applications, and practical nuances of employing this versatile precursor, providing the field-proven insights necessary for its successful integration into demanding synthetic campaigns.

The Synthetic Value Proposition: A Tale of Two Moieties

The utility of this compound is rooted in the strategic interplay between its two key structural components:

-

The Phthalimide Group: A classical and robust protecting group for primary amines.[1] Its steric bulk and electronic properties render the nitrogen lone pair non-nucleophilic, preventing unwanted side reactions.[2] Crucially, it can be cleaved under specific, high-yielding conditions to unmask the primary amine, most commonly via hydrazinolysis (the Ing-Manske procedure).[3]

-

The Prenyl (3-Methyl-2-butenyl) Group: An isoprenoid building block of immense biological significance. This five-carbon unit is a recurring motif in terpenoids, alkaloids, and cannabinoids. Its presence in a molecule often enhances lipophilicity, improves membrane transport, and provides a key handle for binding to biological targets. The double bond in the prenyl chain is the locus of its reactivity, serving as a latent electrophilic site.

This combination makes the title compound an ideal shelf-stable, crystalline source of a prenyl cation equivalent for C-prenylation reactions and a direct precursor to primary prenylamine via the Gabriel synthesis.[4]

Synthesis of the Precursor: A Validated Protocol

The most reliable and scalable synthesis of this compound is the N-alkylation of potassium phthalimide with prenyl bromide. This is a classic SN2 reaction where the phthalimide anion acts as the nucleophile.[2][5]

Step-by-Step Laboratory Synthesis

Objective: To synthesize high-purity, crystalline this compound suitable for use in subsequent synthetic steps.

Workflow Diagram:

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Setup: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with potassium phthalimide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 4 mL per gram of potassium phthalimide).

-

Reagent Addition: Begin stirring to form a slurry. Add 1-bromo-3-methyl-2-butene (prenyl bromide, 1.1 eq) dropwise via syringe over 10 minutes at room temperature.

-

Reaction: Heat the mixture to 60-70 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction's progress can be monitored by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 50 mL of 1 M NaOH (to remove any unreacted phthalimide), 50 mL of water, and finally 50 mL of brine. The causality here is to remove both ionic and aqueous impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be recrystallized from hot ethanol to yield the product as fine white crystals.

Product Characterization and Validation

The identity and purity of the synthesized compound must be confirmed. The following data represent typical values.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₃NO₂[6] |

| Molecular Weight | 215.25 g/mol [6] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 83-85 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.88-7.84 (m, 2H), 7.75-7.71 (m, 2H), 5.32 (t, 1H), 4.26 (d, 2H), 1.79 (s, 3H), 1.73 (s, 3H) |

| FT-IR (KBr, cm⁻¹) | ~1770 & 1715 (C=O, imide stretches), ~1645 (C=C stretch), ~1390 (C-N stretch) |

Strategic Applications & Mechanistic Pathways

This compound is primarily used in two strategic ways: as a precursor to prenylated molecules and as a source of primary prenylamine.

C-Prenylation of Aromatic Systems

A common application is the Friedel-Crafts-type alkylation of electron-rich aromatic or heteroaromatic compounds. The prenyl group's double bond is activated by a Lewis acid, creating an electrophilic center that is attacked by the aromatic ring.

Reaction Pathway:

Caption: Lewis acid-mediated C-prenylation of an aromatic substrate.

Generation of Prenylamine via Gabriel Synthesis

The classic use of the phthalimide group is as a masked form of a primary amine. Deprotection via hydrazinolysis provides a clean route to 3-methyl-2-buten-1-amine, a valuable synthetic intermediate.

Deprotection Pathway:

Caption: Deprotection via hydrazinolysis to yield primary prenylamine.

Exemplary Deprotection Protocol:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (1.5 eq) to the solution.

-

Heat the mixture to reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and acidify with dilute HCl.

-

Filter off the phthalhydrazide precipitate.

-

Basify the filtrate with aqueous NaOH and extract the liberated amine with an organic solvent like dichloromethane.

-

Dry and concentrate the organic extracts to yield the primary amine.

Safety, Handling, and Storage

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Hazards: May cause skin and eye irritation. Consult the material safety data sheet (MSDS) for comprehensive hazard information before use.

Conclusion

This compound stands as a testament to the power of strategic reagent design. It provides a reliable, efficient, and high-yielding gateway to two classes of valuable synthetic intermediates. By understanding the causality behind its synthesis and the mechanistic pathways of its reactivity, researchers can confidently deploy this precursor to accelerate projects in natural product synthesis, medicinal chemistry, and materials science, enabling the streamlined construction of complex, value-added molecules.

References

-

Phthalimide . PubChem, National Center for Biotechnology Information. [Link]

-

The Gabriel Synthesis . Master Organic Chemistry. [Link]

-

Phthalimides . Organic Chemistry Portal. [Link]

-

Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review . Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids . Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

Design, synthesis and bioactivity of novel phthalimide derivatives as acetylcholinesterase inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies . Journal of Molecular Structure. [Link]

-

Phthalimide . Wikipedia. [Link]

-

Gabriel Phthalimide Synthesis Mechanism . Unacademy. [Link]

- Processes for the preparation of n-substituted phthalimides.

Sources

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. EP1685104B1 - Processes for the preparation of n-substituted phthalimides - Google Patents [patents.google.com]

- 4. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 5. Phthalimides [organic-chemistry.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data (NMR, IR, MS) of N-(3-Methyl-2-butenyl)phthalimide

An In-depth Technical Guide to the Spectroscopic Data of N-(3-Methyl-2-butenyl)phthalimide

Introduction

This compound, also known as N-prenylphthalimide, is a derivative of phthalimide with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .[1][2] The presence of the phthalimide moiety, a common structural feature in medicinal chemistry, and the isoprenoid side chain make this compound an interesting subject for spectroscopic analysis. This guide will provide a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Synthesis and Experimental Context

A profound understanding of a compound's synthesis is crucial for interpreting its spectroscopic data, as the reaction pathway can provide insights into potential impurities and side products. This compound is commonly synthesized via the Gabriel synthesis.[3][4] This method involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide, in this case, 1-bromo-3-methyl-2-butene (prenyl bromide).

Experimental Protocol: Gabriel Synthesis of this compound

-

Preparation of Potassium Phthalimide: A solution of phthalimide in a suitable solvent, such as dimethylformamide (DMF), is treated with a base, typically potassium hydroxide or potassium carbonate, to form the potassium salt of phthalimide.

-

N-Alkylation: 1-bromo-3-methyl-2-butene is added to the solution of potassium phthalimide. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, where the phthalimide anion displaces the bromide ion.[3]

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol to yield this compound.

The following diagram illustrates the workflow of the Gabriel synthesis for this compound.

Caption: Workflow for the Gabriel synthesis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phthalimide ring and the 3-methyl-2-butenyl side chain. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are detailed below.

Caption: Proton numbering for ¹H NMR analysis.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-α (2H) | 7.85 - 7.95 | Multiplet | 2H | These protons are part of the aromatic phthalimide ring and are deshielded by the adjacent carbonyl groups. | |

| H-β (2H) | 7.70 - 7.80 | Multiplet | 2H | These aromatic protons are also deshielded, but to a slightly lesser extent than the H-α protons. | |

| H-2' (1H) | 5.30 - 5.40 | Triplet of quartets (tq) or multiplet | 1H | J(H-2', H-1') ≈ 7 Hz, J(H-2', H-4'/5') ≈ 1.5 Hz | This is the vinylic proton of the prenyl group, coupled to the methylene protons (H-1') and the two methyl groups (H-4' and H-5'). |

| H-1' (2H) | ~ 4.30 | Doublet | 2H | J(H-1', H-2') ≈ 7 Hz | These methylene protons are adjacent to the nitrogen atom of the phthalimide group, causing a downfield shift. They are coupled to the vinylic proton H-2'. |

| H-4', H-5' (6H) | ~ 1.75 | Singlet (or two closely spaced singlets) | 6H | These are the two methyl groups attached to the double bond of the prenyl moiety. Their signals are expected to be singlets due to the absence of adjacent protons, though they may appear as two distinct singlets due to their different spatial relationship to the phthalimide ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are presented in the following table.

Caption: Carbon numbering for ¹³C NMR analysis.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 168 | The carbonyl carbons of the phthalimide group are highly deshielded and appear significantly downfield. |

| C-γ | ~ 134 | These are the quaternary carbons of the aromatic ring to which the carbonyl groups are attached. |

| C-α | ~ 132 | These are the aromatic carbons in the ortho position to the carbonyl groups. |

| C-β | ~ 123 | These are the aromatic carbons in the meta position to the carbonyl groups. |

| C-3' | ~ 138 | This is the quaternary vinylic carbon of the prenyl group. |

| C-2' | ~ 118 | This is the tertiary vinylic carbon of the prenyl group. |

| C-1' | ~ 38 | This methylene carbon is attached to the nitrogen atom, resulting in a downfield shift. |

| C-5' | ~ 26 | This is one of the methyl carbons of the prenyl group. |

| C-4' | ~ 18 | This is the other methyl carbon of the prenyl group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the phthalimide group and the alkene functionality of the prenyl chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1770 | Strong | Asymmetric C=O stretch of the imide |

| ~ 1715 | Strong | Symmetric C=O stretch of the imide |

| ~ 1600 | Medium | C=C stretch of the aromatic ring |

| ~ 1470 | Medium | C=C stretch of the alkene |

| ~ 1390 | Strong | C-N stretch |

The two distinct carbonyl absorptions are a hallmark of the phthalimide group and are due to the asymmetric and symmetric stretching modes of the two carbonyls.[5][6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 215, corresponding to its molecular weight.[1] The fragmentation pattern will be influenced by the stability of the resulting fragments.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺): The parent molecule will lose an electron to form the molecular ion at m/z = 215.

-

Loss of the Prenyl Side Chain: A common fragmentation pathway for N-substituted phthalimides is the cleavage of the N-alkyl bond. This would result in the formation of the stable phthalimide radical cation at m/z = 147 and a prenyl radical.

-

Formation of the Phthalimide Cation: Alternatively, the fragmentation could lead to the formation of the phthalimide anion and a stable prenyl cation (m/z = 69).

-

McLafferty Rearrangement: While less likely due to the nature of the side chain, a McLafferty-type rearrangement could occur, leading to more complex fragmentation patterns.

The following diagram illustrates the primary expected fragmentation pathway.

Caption: Predicted primary fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data for this compound can be confidently predicted based on the well-established spectral characteristics of the phthalimide and prenyl moieties. The ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic ring and the aliphatic side chain. The IR spectrum will be dominated by strong carbonyl absorptions, and the mass spectrum will likely show a prominent molecular ion peak and fragments corresponding to the cleavage of the N-prenyl bond. This comprehensive guide provides a solid foundation for the identification and characterization of this compound in a research and development setting.

References

-

ResearchGate. 13C NMR spectrum of phthalimide analog. [Link]

-

ResearchGate. 13C NMR spectrum of phthalimide analog. [Link]

-

ResearchGate. 1H-NMR spectra of the title compound. [Link]

-

MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

-

SpectraBase. N-(2-fluoro-3-methylbut-2-enyl)phthalimide. [Link]

-

PubChem. N-(3-Butynyl)phthalimide. [Link]

-

PubMed. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

-

SciSpace. Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]

-

Unacademy. Gabriel Phthalimide Synthesis Mechanism. [Link]

-

DEA.gov. The Characterization of N-methylphthalimide (NMP). [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

PubMed. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

-

NIST WebBook. Phthalimide. [Link]

-

NIST WebBook. Phthalimide. [Link]

-

SpectraBase. Phthalimide. [Link]

-

SpectraBase. N-[2-OXO-4-(N,N-DIMETHYLAMINO)-3-BUTENYL]-PHTHALIMIDE. [Link]

-

University of Amsterdam. Synthesis and Spectroscopic Characterization of 1,8-Naphthalimide Derived “Super” Photoacids. [Link]

-

mzCloud. 4 Phthalimido 2 butyne. [Link]

-

National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

-

ResearchGate. 1 H NMR spectrum of 1-phenylethyl-3-(phthalimide-2-yl)methylbenzimidazolium bromide (4). [Link]

Sources

- 1. N-PHENYLPHTHALIMIDE(520-03-6) IR Spectrum [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. N-(3-Butynyl)phthalimide | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phthalimide [webbook.nist.gov]

- 7. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-(3-Methyl-2-butenyl)phthalimide: A-Technical Guide for Drug Discovery

Abstract

N-(3-Methyl-2-butenyl)phthalimide is a unique chemical entity that combines two pharmacologically significant moieties: the versatile phthalimide scaffold and the bio-active prenyl group. While direct therapeutic applications of this specific molecule are yet to be extensively explored, a comprehensive analysis of its structural components suggests a high potential for development in several key therapeutic areas. This guide provides a forward-looking analysis for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and unlock the therapeutic promise of this compound. We will delve into the established biological activities of phthalimide and prenyl groups, propose potential therapeutic applications, and provide detailed, actionable experimental protocols to validate these hypotheses.

Introduction: Deconstructing a Molecule of High Potential

The quest for novel therapeutic agents often leads to the exploration of unique chemical structures that combine the advantageous properties of well-known pharmacophores. This compound, with the CAS Number 15936-45-5 and molecular formula C13H13NO2, presents such an opportunity[1]. Its structure is a thoughtful amalgamation of:

-

The Phthalimide Core: A bicyclic aromatic system renowned for its wide spectrum of biological activities. Phthalimide derivatives have demonstrated significant promise as anti-inflammatory, analgesic, anticonvulsant, antitumor, antimicrobial, and immunomodulatory agents[2][3][4]. The notoriety of thalidomide, a phthalimide derivative, and its subsequent repositioning as a cancer therapeutic, underscores the potent biological activity of this scaffold[3].

-

The N-Prenyl Group (3-Methyl-2-butenyl): This isoprenoid moiety is a common feature in many biologically active natural products. The addition of a prenyl group, a process known as prenylation, is a key post-translational modification in cells that often facilitates membrane association and protein-protein interactions[5][6]. In medicinal chemistry, the incorporation of a prenyl group can enhance a molecule's lipophilicity, thereby improving its bioavailability and interaction with biological targets[7]. Prenylated compounds have shown a range of activities including anticancer, anti-inflammatory, and neuroprotective effects[7][8].

The covalent linkage of these two moieties in this compound suggests the potential for synergistic or novel pharmacological activities. This guide will explore these possibilities and lay out a roadmap for their investigation.

Hypothesized Therapeutic Applications

Based on the established pharmacology of its constituent parts, we can hypothesize several promising therapeutic avenues for this compound.

Anti-Inflammatory and Immunomodulatory Activity

Phthalimide derivatives are known to modulate the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses[9][10]. Furthermore, some derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade[2]. The prenyl group can contribute to anti-inflammatory effects by inhibiting inflammatory cytokines[8].

-

Hypothesis: this compound may act as a potent anti-inflammatory agent by synergistically inhibiting TNF-α production and COX-2 activity.

Anticancer Activity

The phthalimide scaffold is present in several anticancer drugs, including lenalidomide and pomalidomide[9]. The prenyl group is also known to be essential for the antiproliferative effects of certain compounds against cancer cell lines[11].

-

Hypothesis: The presence of the prenyl group may enhance the cytotoxic and antiproliferative activity of the phthalimide core, potentially through improved cell membrane interactions and targeting of prenylated proteins involved in cancer signaling, such as Ras[6].

Antimicrobial and Antifungal Activity

Both phthalimide derivatives and prenylated natural products have demonstrated antimicrobial and antifungal properties[8][12][13]. The hydrophobic nature of the prenyl group can facilitate disruption of microbial cell membranes.

-

Hypothesis: this compound could represent a novel class of antimicrobial or antifungal agents, with a dual mechanism of action targeting both microbial enzymes and cell membrane integrity.

A Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of this compound, a multi-stage research plan is proposed.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

- 5. Prenylation - Wikipedia [en.wikipedia.org]

- 6. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the therapeutic potential of prenyl motif-containing derivatives: a key structural fragment for designing antidepressant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. | Semantic Scholar [semanticscholar.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

Investigating the Mechanism of Action of N-(3-Methyl-2-butenyl)phthalimide: A Strategic Research Framework

An In-Depth Technical Guide

Abstract

The phthalimide structural motif is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of compounds with diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2][3] While flagship molecules like thalidomide and its analogs have been extensively studied, the vast chemical space occupied by other phthalimide derivatives remains largely unexplored. This guide focuses on a specific, less-characterized derivative, N-(3-Methyl-2-butenyl)phthalimide . We present a comprehensive, hypothesis-driven framework for the systematic investigation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a logical workflow, detailed experimental protocols, and the scientific rationale necessary to elucidate the compound's therapeutic potential, from initial cytotoxicity screening to the interrogation of key cellular signaling pathways.

Introduction: The Phthalimide Scaffold and the Compound of Interest

The isoindoline-1,3-dione core, commonly known as phthalimide, is recognized as a "privileged" structure in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, making them compelling candidates for therapeutic development.[2][3] The success of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide has cemented the therapeutic importance of this chemical class.[1] The mechanism of these established drugs often involves the modulation of cytokine production, inhibition of angiogenesis, and induction of apoptosis in malignant cells.[1]

This guide shifts the focus to This compound (CAS: 15936-45-5), a derivative featuring a prenyl group attached to the imide nitrogen.[4]

Chemical Structure:

Caption: Structure of this compound.

Given the established anti-inflammatory and anticancer activities of the phthalimide class, we hypothesize that this compound exerts its biological effects through one or both of the following mechanisms:

-

Induction of Apoptotic Cell Death: The compound may selectively trigger programmed cell death in cancer cells through the activation of intrinsic or extrinsic apoptotic pathways.

-